molecular formula C78H124N4O22 B1263428 Rhizopodin

Rhizopodin

Cat. No.: B1263428
M. Wt: 1469.8 g/mol
InChI Key: MWDPPGCTEBRUNT-IKBNIWNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N,N’-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide) is a complex organic molecule with a highly intricate structure This compound is characterized by multiple hydroxyl, methoxy, and methyl groups, as well as a unique diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the diazatricyclo framework and the subsequent addition of hydroxyl, methoxy, and methyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow reactors. The use of automated systems to control reaction parameters and ensure consistent product quality would be essential.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The diazatricyclo framework provides a rigid structure that can fit into specific binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)
  • N,N’-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)

Uniqueness

This compound is unique due to its highly complex structure and the presence of multiple functional groups. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development.

Properties

Molecular Formula

C78H124N4O22

Molecular Weight

1469.8 g/mol

IUPAC Name

N-[(E,4R,5R,9S,10S)-11-[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-25-[(E,2S,3S,7R,8R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7-dimethyl-6-oxoundec-10-enyl]-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.118,21]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C78H124N4O22/c1-51(33-35-61(87)53(3)63(95-13)31-25-37-81(9)49-83)67(99-17)43-71-77(5,6)69(89)45-73-79-59(47-101-73)65(97-15)29-23-20-22-28-58(94-12)40-56(86)42-76(92)104-72(44-68(100-18)52(2)34-36-62(88)54(4)64(96-14)32-26-38-82(10)50-84)78(7,8)70(90)46-74-80-60(48-102-74)66(98-16)30-24-19-21-27-57(93-11)39-55(85)41-75(91)103-71/h19-28,37-38,47-58,63-72,85-86,89-90H,29-36,39-46H2,1-18H3/b23-20+,24-19+,27-21+,28-22+,37-25+,38-26+/t51-,52-,53-,54-,55-,56-,57-,58-,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1

InChI Key

MWDPPGCTEBRUNT-IKBNIWNCSA-N

Isomeric SMILES

C[C@H]([C@@H](OC)C[C@@H]1OC(=O)C[C@H](C[C@H](/C=C/C=C/C[C@@H](C2=COC(=N2)C[C@@H](C([C@@H](OC(=O)C[C@H](C[C@H](/C=C/C=C/C[C@@H](C3=COC(=N3)C[C@@H](C1(C)C)O)OC)OC)O)C[C@H](OC)[C@H](CCC(=O)[C@@H]([C@H](OC)C/C=C/N(C=O)C)C)C)(C)C)O)OC)OC)O)CCC(=O)[C@@H]([C@H](OC)C/C=C/N(C=O)C)C

Canonical SMILES

CC(CCC(=O)C(C)C(CC=CN(C)C=O)OC)C(CC1C(C(CC2=NC(=CO2)C(CC=CC=CC(CC(CC(=O)OC(C(C(CC3=NC(=CO3)C(CC=CC=CC(CC(CC(=O)O1)O)OC)OC)O)(C)C)CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)OC)OC)O)(C)C)OC

Synonyms

rhizopodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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